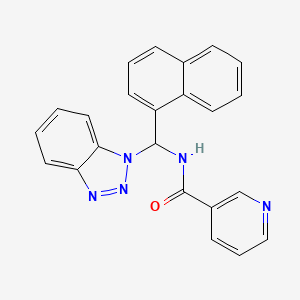
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene is an organophosphorus compound that features a fluorene core substituted at the 2 and 7 positions with diethylphosphonomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene typically involves the reaction of 2,7-dibromofluorene with diethylphosphonomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The phosphonomethyl groups can be oxidized to phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated fluorenes.
Applications De Recherche Scientifique
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of polymers and copolymers with unique photophysical properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its phosphonomethyl groups. These groups can form strong bonds with metal ions, making the compound useful in coordination chemistry. The fluorene core provides a rigid and planar structure, which is beneficial for stacking interactions in organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-bis(BMes2)pyrene: Similar in structure but with boron-containing substituents.
2,7-bis(dimesitylboryl)-N-ethyl-carbazole: Another compound with electron-accepting boron groups.
Uniqueness
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene is unique due to its phosphonomethyl groups, which provide distinct chemical reactivity and coordination properties compared to boron-containing analogs. This makes it particularly valuable in applications requiring strong metal-ligand interactions and high thermal stability.
Propriétés
Formule moléculaire |
C25H36O6P2 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
2,7-bis(diethoxyphosphorylmethyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C25H36O6P2/c1-7-28-32(26,29-8-2)17-19-11-13-21-22-14-12-20(18-33(27,30-9-3)31-10-4)16-24(22)25(5,6)23(21)15-19/h11-16H,7-10,17-18H2,1-6H3 |
Clé InChI |
GVMULXWSOHWURC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)CP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


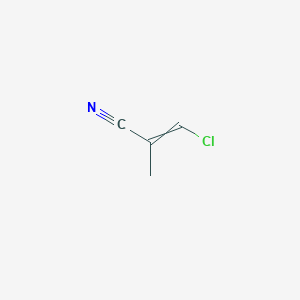
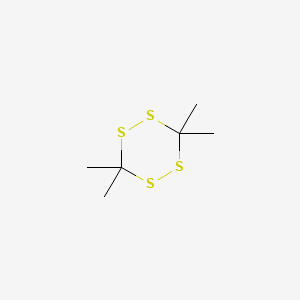


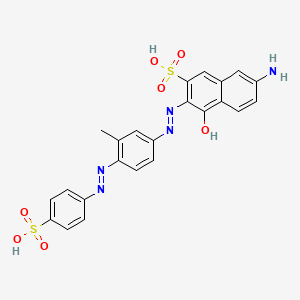
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)

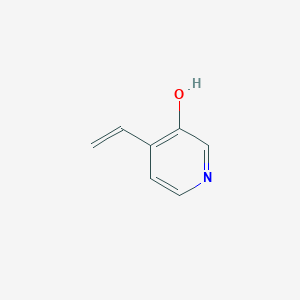



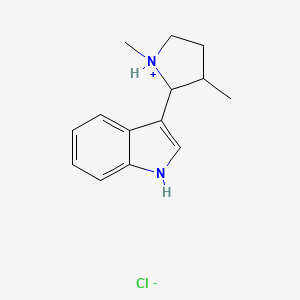
![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)
